tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of tert-Butyl 4-methylpiperidine-1-carboxylate. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to tert-Butyl 4-(methyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used under anhydrous conditions to prevent hydrolysis.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is widely used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical agents, including potential drugs for treating neurological disorders and cancer . It serves as a precursor for the development of piperidine-based drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides . It is also utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and the synthesis of diverse compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
- tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate
Comparison:
- Reactivity: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom in nucleophilic substitution reactions .
- Applications: While all these compounds are used as intermediates in organic synthesis, the bromomethyl derivative is preferred in reactions requiring higher reactivity and faster reaction rates .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXBTRLYHCWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573521 | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158407-04-6 | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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